Structural Identity and Chiral Purity: Pentan-2-yl Versus Pentan-3-yl Branching
The target compound bears a chiral secondary amine substituent (pentan-2-yl), whereas its closest commercially available analog, 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157793-67-3), carries an achiral pentan-3-yl substituent . No published PDE4 inhibition data (IC50) are available for either compound in peer-reviewed literature or patent examples, but the structural distinction is unambiguous: the pentan-2-yl group introduces a stereogenic centre alpha to the amine nitrogen, potentially affecting target binding conformation, while pentan-3-yl lacks this feature. The target compound is procurable as a defined chemical entity (CAS 1157780-30-7, Enamine EN300-64946, 95% purity ), whereas the pentan-3-yl analog (CAS 1157793-67-3) is supplied with similar purity specifications but without PDE4 annotation .
| Evidence Dimension | Substituent structure and chirality at the 5-amino position |
|---|---|
| Target Compound Data | Pentan-2-yl (chiral, (R/S)-sec-pentyl) substituent |
| Comparator Or Baseline | 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1157793-67-3) – pentan-3-yl (achiral) substituent |
| Quantified Difference | Presence versus absence of a stereogenic centre alpha to the amine; no quantitative biological data available for either compound |
| Conditions | Chemical structure comparison; no biological assay data located in primary literature or patents for either compound |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting PDE4, the stereochemistry of the amine substituent may critically influence binding mode and downstream SAR interpretation; selecting the correct isomer is essential for reproducible research.
